8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Description
Properties
CAS No. |
50435-15-9 |
|---|---|
Molecular Formula |
C12H9NO5 |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
6-methyl-8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-5-10(12(15)16)11(14)6-2-8-9(18-4-17-8)3-7(6)13-5/h2-3H,4H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
MZISPSATFNITJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC3=C(C=C2N1)OCO3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation and Formylation of the Amino Group
Modification of the amino group at position 5 is critical for introducing methyl or ethyl substituents. In Example 6, ethyl 5-(formylamino)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate reacts with methyl iodide (2.84 g) and potassium carbonate (2.76 g) in dimethylformamide to form ethyl 5-[(formyl)methylamino]-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate. This product is recrystallized from acetonitrile, achieving a melting point of 242–244°C and a 78% yield.
Table 1: Alkylation Conditions and Outcomes
| Example | Reagents | Solvent | Temperature | Yield | Product Melting Point |
|---|---|---|---|---|---|
| 6 | Methyl iodide, K₂CO₃ | DMF | Room temp. | 78% | 242–244°C |
| 8 | Ethyl iodide, K₂CO₃ | DMF | Reflux | 64% | 218–221°C |
| 13 | Propyl bromide, K₂CO₃ | DMF | 50°C | 58% | 188–192°C |
Hydrolysis and Cyclization Strategies
Hydrolysis of ester groups to carboxylic acids is a pivotal step. In Example 4, ethyl 5-(formylamino)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate is refluxed with formic acid (95.7%) and acetic anhydride to yield 5-(formylamino)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid. The reaction proceeds via nucleophilic acyl substitution, with the formyl group stabilizing the intermediate. The product is isolated in 70% yield after recrystallization from dimethylformamide-ethanol.
Cyclization reactions are employed to construct the dioxoloquinoline framework. For example, heating ethyl 5-amino-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate with dimethyl sulfate at 100°C for 18 hours induces cyclization, forming the methyl-substituted derivative. This method, however, requires careful control of stoichiometry to avoid over-alkylation.
Functional Group Interconversion and Purification
Decarboxylation and Esterification
The carboxylic acid group at position 7 can be esterified for intermediate stabilization. In Example 5, 5,8-dihydro-5-[(methoxycarbonyl)methylamino]-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid is treated with sodium hydroxide (1.6 g) in water at 95°C, resulting in decarboxylation to yield 5-(methylamino)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid. The product is purified via recrystallization from boiling dimethylformamide, achieving >95% purity.
Recrystallization and Chromatography
Purification is critical for removing byproducts. Ethyl 5-[ethyl(formyl)amino]-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylate (Example 8) is chromatographed using a Waters Prep. 500 HPLC apparatus, followed by recrystallization from ethyl acetate-hexane. This dual-step purification ensures a final yield of 64% and a melting point of 218–221°C.
Table 2: Purification Techniques and Outcomes
| Example | Method | Solvent System | Purity | Yield |
|---|---|---|---|---|
| 4 | Recrystallization | DMF-Ethanol | 98% | 70% |
| 8 | HPLC + Recrystallization | Ethyl acetate-hexane | 99% | 64% |
| 13 | Filtration + Recrystallization | Ethanol | 95% | 58% |
Reaction Optimization and Yield Enhancement
Yield improvements are achieved through solvent selection and temperature modulation. For instance, using dimethylformamide (DMF) as a solvent in alkylation reactions (Examples 6 and 8) enhances reagent solubility and reaction kinetics, compared to tetrahydrofuran or chloroform. Additionally, refluxing reactions at 150°C (Example 11) accelerates cyclization, reducing reaction times from 24 hours to 8 hours.
Analytical Characterization
Melting points and spectroscopic data validate synthetic success. The potassium salt of 5-(ethylamino)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid (Example 10) exhibits a decomposition point of 242°C, while its free acid form recrystallizes as colorless plates with a melting point exceeding 330°C .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed.
Major Products:
Oxidation: Formation of quinoline derivatives with ketone or aldehyde groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid involves its interaction with specific molecular targets:
DNA Gyrase Inhibition: The compound inhibits the enzyme DNA gyrase, which is essential for DNA replication and transcription.
Dopamine Reuptake Inhibition: It also acts as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of [1,3]dioxolo-fused quinoline derivatives. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Substituent Effects on Bioactivity: Oxolinic Acid: The ethyl group at C5 and oxo at C8 enhance lipophilicity and DNA gyrase binding, making it a potent Gram-negative antibacterial agent .
Synthetic Routes :
- Oxolinic acid derivatives are synthesized via iodination of ethyl 8-aryl intermediates , while the target compound likely involves bromination of ethyl 6-methyl precursors .
- Miloxacin introduces a methoxy group via sodium dithionite reduction , contrasting with the hydroxylation steps in the target compound.
Physical Properties :
- Melting Points : Oxolinic acid has a high melting point (314°C) due to strong intermolecular hydrogen bonding , whereas the methyl and hydroxyl groups in the target compound may lower its melting point.
- Solubility : The carboxylic acid at C7 ensures moderate aqueous solubility, but the methyl group at C6 may reduce it compared to methoxy-substituted analogues like Miloxacin.
Research Findings
- Synthetic Yields: Ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is synthesized in 76% yield via visible light-induced bromination , higher than traditional methods. Oxolinic acid derivatives are obtained in moderate yields (37–73%) via hydrolysis and iodination .
- Structural-Activity Relationships (SAR) :
Biological Activity
8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid, also known as ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS No. 14205-65-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, structure-activity relationships, and cytotoxicity profiles, supported by relevant research findings.
- Molecular Formula : C₁₃H₁₁N₁O₅
- Molecular Weight : 261.24 g/mol
- Melting Point : 311–313 °C (decomposition)
- Density : 1.409 g/cm³
- Boiling Point : 416.8 °C at 760 mmHg
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The compound has shown promising results against several bacterial strains.
Evaluation Methods
The antibacterial activity was assessed using:
- Agar Diffusion Method : Measuring the zone of inhibition.
- Broth Dilution Method : Determining the Minimum Inhibitory Concentration (MIC).
Results Summary
The following table summarizes the antibacterial activity of the compound against different bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 64 | 20 |
| Escherichia coli | 128 | 15 |
| Bacillus subtilis | >256 | N/A |
| Pseudomonas aeruginosa | >256 | N/A |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >256 | N/A |
The compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 64 μg/mL , indicating its potential as an effective antibacterial agent. However, it showed weaker activity against other strains such as Bacillus subtilis and Pseudomonas aeruginosa , with MIC values exceeding 256 μg/mL .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Research indicates that modifications in the quinoline structure can enhance antibacterial properties. The presence of hydroxyl groups and specific side chains contributes to increased lipophilicity and improved interaction with bacterial membranes .
Cytotoxicity Studies
Cytotoxicity was evaluated using the MTT assay on mouse macrophage cell lines (RAW 264.7). The results indicated low cytotoxicity for the compound:
| Compound | IC₅₀ (μg/mL) |
|---|---|
| Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | 98.2 |
| Control (Ampicillin) | Similar |
The IC₅₀ value indicates that the compound has a favorable safety profile compared to traditional antibiotics like ampicillin and gentamicin .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in treating bacterial infections. For instance:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
